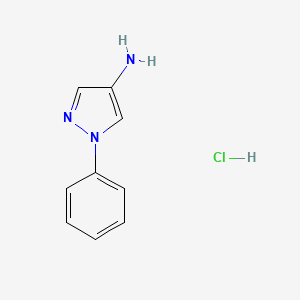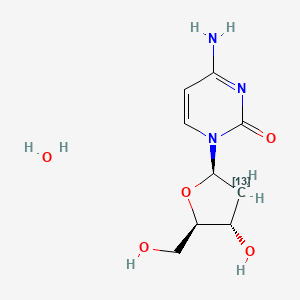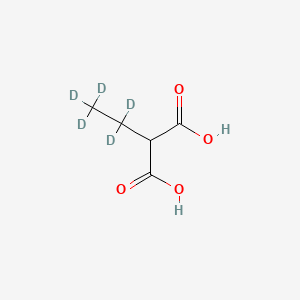
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a 2-chloro-4-fluorophenyl group, an oxazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and the 2-chloro-4-fluorophenyl group attached to the 5-position of the oxazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, and the halogens on the phenyl ring can be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .Applications De Recherche Scientifique
Synthesis and Potential Applications
The chemical compound 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid falls into a broader category of halogenated compounds, specifically those with oxazole rings, which have garnered interest in scientific research due to their diverse potential applications. Here, we delve into the synthesis, characterization, and explored applications of such compounds based on recent scientific studies.
Synthesis and Biological Evaluation : A study highlighted the synthesis and biological evaluation of halogenated benzoxazole-5-carboxylic acids, including chloro and fluoro substituents similar to the compound . These compounds were evaluated for their anti-inflammatory and cytotoxic activities. Specifically, certain derivatives showed significant anti-inflammatory activity, and one exhibited excellent cytotoxic activity against human prostate carcinoma cell lines, with a promising selectivity index. The potential of these compounds is further supported by molecular docking analysis, suggesting good binding interactions with biochemical targets like Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).
Polymer Synthesis : Another research direction involves the synthesis of novel polymers using monomers that include halogenated oxazole components. For instance, a study detailed the creation of poly(aryl ether)s incorporating a 4-chloro-2,5-diphenyloxazole monomer through nucleophilic substitution reactions. These polymers demonstrated high thermal stability, indicating their potential for advanced material applications (Pimpha et al., 2004).
Antitumor Activity : Additionally, compounds structurally related to 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid have been synthesized and tested for antitumor activities. For example, derivatives of isoxazolyl- and isothiazolylcarbamides were synthesized from accessible carboxylic acids and showed high antitumor activity, suggesting their utility in developing novel cancer therapeutics (Potkin et al., 2014).
Intermediates in Drug Synthesis : Research into the synthesis of biologically active intermediates often involves compounds like 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid. A study focused on the synthesis of a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for anticancer drugs, illustrating the role of such halogenated oxazoles in medicinal chemistry (Zhang et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVPQQVAPTUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)

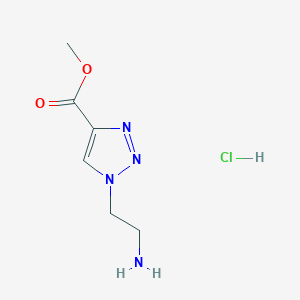
![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
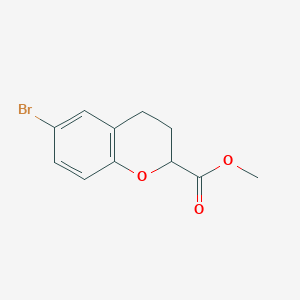
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)


